N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic and aliphatic groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the nitrophenyl intermediate: This step involves the nitration of an appropriate aromatic compound to introduce the nitro group.
Amination: The nitrophenyl intermediate is then subjected to amination to introduce the butyl(ethyl)amino group.
Condensation: The aminated intermediate undergoes a condensation reaction with 2-(2,4-dichlorophenoxy)acetic acid hydrazide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide: shares similarities with other hydrazide derivatives and nitrophenyl compounds.
2-(2,4-Dichlorophenoxy)acetic acid hydrazide: A precursor in the synthesis of the target compound.
Butyl(ethyl)amino derivatives: Compounds with similar aliphatic groups.
Uniqueness
The uniqueness of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H24Cl2N4O4 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C21H24Cl2N4O4/c1-3-5-10-26(4-2)19-8-7-17(27(29)30)11-15(19)13-24-25-21(28)14-31-20-9-6-16(22)12-18(20)23/h6-9,11-13H,3-5,10,14H2,1-2H3,(H,25,28)/b24-13+ |
InChI Key |
WYLHPYCOEKCECM-ZMOGYAJESA-N |
Isomeric SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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